4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine
Overview
Description
4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C17H12ClN5S2 and its molecular weight is 385.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative and Antimicrobial Applications
Antiproliferative Activity
Research has explored the synthesis and antiproliferative evaluation of pyrimidine and thiazole derivatives on cancer cell lines. For instance, new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives demonstrated significant antiproliferative activity against human breast cancer (MCF-7) cells, indicating potential as anticancer agents. The structural modifications in these compounds were shown to influence their biological activity, suggesting a pathway for developing effective cancer therapeutics (Atapour-Mashhad et al., 2017).
Antimicrobial Activity
Several studies have synthesized and evaluated thiazole and pyrimidine derivatives for antimicrobial properties. A notable example includes the synthesis of new 5-arylazothiazole, pyrazolo[1,5-a]pyrimidine, and related derivatives, which displayed significant antimicrobial activity against various bacterial and fungal strains. This research underscores the potential of thiazole and pyrimidine-based compounds in developing new antimicrobial agents (Abdelhamid et al., 2010).
Safety And Hazards
As with any chemical compound, the safety and hazards associated with thiazoles and pyrimidines will depend on the specific compound . Some may be relatively safe to handle, while others may be toxic or hazardous. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific information.
Future Directions
Given the wide range of biological activities exhibited by thiazoles and pyrimidines, these compounds continue to be of interest in the development of new drugs1. Future research will likely involve the synthesis of new derivatives and the exploration of their potential therapeutic applications.
Please note that this is a general overview and may not apply to the specific compound you mentioned. For detailed information, it would be necessary to refer to specific studies or resources related to that compound.
properties
IUPAC Name |
N-[4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl]-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S2/c1-10-9-24-17(21-10)23-16-19-7-6-13(22-16)14-8-20-15(25-14)11-2-4-12(18)5-3-11/h2-9H,1H3,(H,19,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKVLJABWXMDMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2=NC=CC(=N2)C3=CN=C(S3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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